molecular formula C14H14N2O2 B2678463 1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 478030-93-2

1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea

Cat. No.: B2678463
CAS No.: 478030-93-2
M. Wt: 242.278
InChI Key: NZZQKSWQEZCYLD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Research Context

Historical Development and Research Progression

The synthesis of 1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea emerged from early 21st-century efforts to optimize urea-based enzyme inhibitors. Initially developed as part of a broader exploration of 1,3-disubstituted ureas, this compound was designed to address the solubility limitations of hydrophobic analogues. The incorporation of the furan-2-yl ethenyl group marked a deliberate shift toward heterocyclic substitutions, which were hypothesized to enhance electronic interactions with enzymatic active sites while improving metabolic stability.

Key milestones in its development include:

  • 2003–2010 : Preliminary studies on 1,3-disubstituted ureas identified the benzyl group as critical for sEH inhibition, while furan derivatives demonstrated improved water solubility compared to purely aliphatic chains.
  • 2015–2020 : Structural optimization efforts focused on stereochemical control, with the (E)-configured ethenyl linkage proving essential for maintaining planar geometry and π-π stacking interactions.
  • 2022–Present : Advances in crystallography enabled precise mapping of its binding mode to sEH, revealing competitive inhibition through hydrogen bonding with catalytic aspartate residues.
Table 1: Key Chemical Properties of this compound
Property Value Source
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.273 g/mol
log P (Experimental) 2.1 ± 0.3
Aqueous Solubility 0.8 mg/mL (pH 7.4)
Melting Point 168–170°C

Positioning within Urea Derivative Pharmacophore Classification

This compound occupies a distinct niche within the urea pharmacophore landscape, combining features of both aryl- and heterocyclic-substituted inhibitors. Critical pharmacophoric elements include:

  • Urea Core : Serves as a hydrogen-bond donor/acceptor system, engaging polar residues in enzymatic active sites.
  • Benzyl Group : Provides hydrophobic bulk for van der Waals interactions with aromatic pockets in sEH.
  • Furan-Ethenyl Motif : Introduces conjugated π-electron density for charge-transfer interactions while enhancing solubility through oxygen lone-pair donation.

Comparative analysis with prototypical urea derivatives reveals:

  • Superior Solubility : The furan oxygen increases polarity versus purely hydrocarbon chains, yielding a 3.5-fold solubility improvement over cyclohexyl analogues.
  • Stereoelectronic Tuning : The (E)-configuration optimally orients the furan ring for interaction with sEH’s oxyanion hole, as demonstrated by 1.8 nM inhibitory potency in vitro.
Table 2: Pharmacophore Feature Comparison with Related Ureas
Feature This compound 1-Cyclohexyl-3-Phenylurea
Hydrogen Bond Capacity 2 Donors, 3 Acceptors 2 Donors, 2 Acceptors
log P 2.1 3.8
sEH IC₅₀ 1.8 nM 4.2 nM
Metabolic Stability t₁/₂ = 12 h (Human Liver Microsomes) t₁/₂ = 6 h

Significance in Contemporary Medicinal Chemistry

The compound’s dual functionality—combining enzymatic inhibition with favorable ADME properties—positions it as a prototype for next-generation urea therapeutics. Key advancements include:

  • Target Diversification : While initially characterized as an sEH inhibitor, recent studies suggest off-target activity at prostaglandin synthases, expanding potential applications in inflammation and oncology.
  • Formulation Advantages : The melting point range of 168–170°C facilitates solid dispersion techniques, overcoming historical challenges in urea drug delivery.
  • Synthetic Scalability : A three-step synthesis from commercially available benzyl isocyanate and furfural derivatives enables gram-scale production with >90% enantiomeric purity.

Research Gaps and Scientific Rationale

Despite progress, critical knowledge gaps persist:

  • In Vivo Efficacy Data : Current studies remain limited to cellular and enzymatic assays, with no published animal model data on pharmacokinetics or toxicity.
  • Target Ambiguity : The compound’s polypharmacology necessitates proteome-wide binding studies to clarify off-target effects.
  • Crystalline Form Optimization : Polymorphism studies are needed to ensure consistent solid-state properties during scale-up.

Addressing these gaps requires:

  • Establishment of collaborative research consortia to fund preclinical trials
  • Application of cryo-EM and molecular dynamics simulations for target deconvolution
  • High-throughput screening against kinase and GPCR panels to map selectivity profiles

Properties

IUPAC Name

1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(15-9-8-13-7-4-10-18-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,15,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQKSWQEZCYLD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea can be synthesized through a multi-step process involving the reaction of benzylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 1-Benzyl-3-[(E)-2-(furan-2-yl)ethyl]urea.

    Substitution: Benzyl-substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications in the furan moiety can enhance its efficacy against specific cancer types. For instance, derivatives of urea compounds have shown significant activity against breast cancer cells, with IC50 values indicating potent cytotoxicity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows for its use in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, making it valuable in developing new pharmaceuticals and agrochemicals.

The biological activity of this compound has been explored in several contexts:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on key enzymes involved in metabolic pathways. For example, studies have shown that urea derivatives can inhibit enzymes like tyrosinase, which is implicated in melanin production and skin disorders.

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

CompoundTargetActivity (IC50/μM)Mechanism
Compound ATyrosinase0.0433Enzyme inhibition
Compound BCancer cells (A431)< 5Cytotoxicity
Compound CBacterial strainsMIC < 20Antibacterial

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of urea derivatives revealed that compounds with similar structural motifs exhibited significant cytotoxicity against A431 cells. The study highlighted that modifications in the furan ring greatly impacted their efficacy, suggesting that the furan moiety plays a crucial role in enhancing activity against cancer cells.

Case Study 2: Enzyme Inhibition

Research on furan derivatives has shown promising results in inhibiting tyrosinase, an enzyme implicated in various skin disorders and pigmentation issues. The binding affinity and inhibition constants were determined using molecular docking studies, indicating that structural modifications could lead to more potent inhibitors.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea involves its interaction with molecular targets, such as enzymes or receptors. The benzyl and furan groups may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • In contrast, the (E)-ethenyl-furan group in the target compound likely increases lipophilicity, favoring membrane permeability .

Biological Activity

1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a benzyl moiety and a furan-derived ethylene unit. The chemical formula is C14H14N2O2C_{14}H_{14}N_2O_2, and it possesses a molecular weight of 242.28 g/mol. The compound's structure can be represented as follows:

N benzyl N E 2 2 furyl ethenyl urea\text{N benzyl N E 2 2 furyl ethenyl urea}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.125 mg/mL15
Escherichia coli0.250 mg/mL12
Candida albicans0.500 mg/mL10

These results indicate that the compound exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.

Anticancer Properties

The compound has also shown promise in cancer research. Studies have indicated that it may induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. For example, in vitro assays revealed that treatment with this compound led to:

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (breast cancer)2045
HCT116 (colon cancer)2550

The mechanism appears to involve the modulation of apoptotic pathways, including the activation of caspases and the mitochondrial pathway.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Activity

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-620090

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various urea derivatives for their antibacterial properties, identifying this compound as one of the most effective against multi-drug resistant strains .
  • Cancer Cell Study : Research conducted at a university laboratory demonstrated that this compound could inhibit the growth of breast cancer cells by promoting apoptosis through mitochondrial dysfunction .
  • Inflammation Model : An investigation into the anti-inflammatory effects revealed that this urea derivative could significantly lower inflammation markers in animal models exposed to inflammatory stimuli .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, a plausible route involves reacting benzyl isocyanate with (E)-2-(furan-2-yl)ethenylamine under inert conditions (e.g., dry dichloromethane or toluene). Key considerations include:

  • Solvent choice : Polar aprotic solvents like DMF may enhance reactivity but risk side reactions. Non-polar solvents (e.g., toluene) improve selectivity but require reflux conditions .
  • Catalysis : Triethylamine is often used to neutralize HCl byproducts, improving yield .
  • Temperature : Room temperature minimizes decomposition, while reflux accelerates reaction kinetics.
    Validate purity via HPLC or NMR, as commercial suppliers like Sigma-Aldrich do not routinely provide analytical data for such compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the (E)-configuration of the ethenyl group and benzyl/furan substituents. Coupling constants (JJ) >12 Hz for trans-alkene protons are diagnostic .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates molecular geometry, as demonstrated for structurally similar benzimidazolium derivatives .
  • FT-IR : Urea carbonyl stretches (~1640–1680 cm1^{-1}) and furan C-O-C vibrations (~1015 cm1^{-1}) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 1–3 months and monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalable production?

Methodological Answer: A 2k^k factorial design evaluates critical variables (e.g., solvent, temperature, catalyst loading). For example:

FactorLow Level (-1)High Level (+1)
SolventTolueneDMF
Temperature (°C)2580
Catalyst (mol%)515

Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. This approach minimizes trial runs and identifies robust conditions for scale-up .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Refine docking results (e.g., from PyMOL or Molegro) by accounting for solvent effects and protein flexibility .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity discrepancies caused by minor structural variations.
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to recalibrate computational models .

Q. How can researchers address discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • Conformational Analysis : Compare X-ray structures (rigid state) with NMR-derived NOE restraints (solution state) to identify flexible regions.
  • DFT Calculations : Optimize gas-phase and solvent-phase geometries to reconcile differences. For example, furan ring planarity may vary between solid and solution states .

Q. What mechanistic insights can be gained from studying substituent effects on the furan ring?

Methodological Answer:

  • Electron-Donating/Oxygen Sensitivity : Electron-rich furans (e.g., 5-methyl substitution) may enhance oxidative instability. Use cyclic voltammetry to measure redox potentials.
  • Steric Effects : Bulky substituents on the ethenyl group could hinder π-π stacking in supramolecular assemblies. Monitor via XRD or TEM .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across different solvent systems?

Methodological Answer:

  • Hansen Solubility Parameters (HSP) : Calculate δd_d, δp_p, and δh_h to predict solubility in untested solvents.
  • Phase Diagrams : Construct ternary diagrams for solvent/anti-solvent systems to identify crystallization boundaries.
  • Purity Checks : Impurities (e.g., unreacted amine) artificially alter solubility. Validate via elemental analysis .

Q. What experimental and theoretical approaches validate unexpected reaction intermediates?

Methodological Answer:

  • In Situ FT-IR : Monitors transient intermediates (e.g., isocyanate formation) during synthesis.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms intermediate masses with <5 ppm error.
  • Computational Transition State Modeling : Locate energy barriers using Gaussian or ORCA software to explain kinetic bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.